1-(3-Chloro-4-methoxyphenyl)piperazine
Description
1-(3-Chloro-4-methoxyphenyl)piperazine is a substituted phenylpiperazine derivative characterized by a piperazine ring linked to a phenyl group substituted with a chlorine atom at the 3-position and a methoxy group at the 4-position. This structural configuration places it within the broader class of arylpiperazines, which are known for their diverse pharmacological activities, particularly as ligands for serotonin (5-HT) receptors .
For example, 1-(2-methoxyphenyl)piperazine derivatives are prepared using reductive amination or alkylation of piperazine intermediates (e.g., reacting 1-(2-methoxyphenyl)piperazine with halogenated alkanes or carbonyl compounds) . The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the phenyl ring may influence the compound’s electronic properties, solubility, and receptor-binding affinity compared to simpler analogs .
Properties
Molecular Formula |
C11H15ClN2O |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C11H15ClN2O/c1-15-11-3-2-9(8-10(11)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
InChI Key |
BZGRBQVSAKNXLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCNCC2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The pharmacological and physicochemical properties of arylpiperazines are highly sensitive to substituent positions and types. Below is a comparison of key analogs:
Key Observations:
Pharmacological and Metabolic Differences
Receptor Activity
- mCPP : Acts as a 5-HT1B/2C agonist, reducing locomotor activity in rats via serotonergic pathways. Its effects are reversed by 5-HT antagonists like metergoline .
- TFMPP : Shares 5-HT1B/2C agonist properties but exhibits stronger stimulant effects when combined with benzylpiperazines (e.g., BZP) .
- 1-(2-Methoxyphenyl)piperazine : Displays variable effects on SND, suggesting context-dependent modulation of sympathetic activity .
The target compound’s dual substitution may mitigate the extreme behavioral effects seen in mCPP or TFMPP, possibly due to altered receptor subtype selectivity.
Metabolism
- mCPP : Metabolized via aromatic hydroxylation and piperazine ring degradation, yielding hydroxylated metabolites and 3-chloroaniline derivatives. Glucuronidation/sulfation and acetylation are major detoxification pathways .
- Target Compound : The 4-methoxy group may slow oxidative metabolism compared to mCPP, while the 3-Cl substituent could direct hydroxylation to the 2- or 5-position, altering metabolite profiles.
Toxicity and Abuse Potential
- mCPP : Associated with serotonin syndrome in high doses; detected in adulterated recreational drugs .
- TFMPP/4-MeOPP: Classified as designer drugs due to stimulant/hallucinogenic effects; regulated in multiple jurisdictions .
- Target Compound: No direct abuse data, but structural similarity to regulated arylpiperazines warrants caution.
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